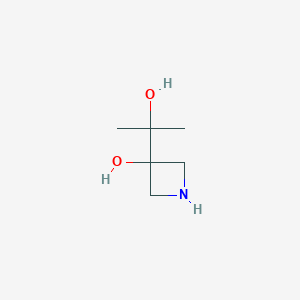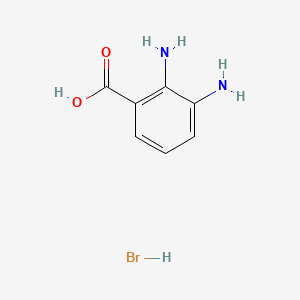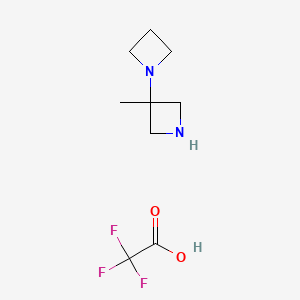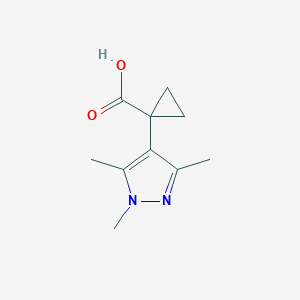
1-(trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a cyclopropane ring attached to a trimethylated pyrazol-4-yl group, making it a unique and versatile molecule in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the cyclization of hydrazine derivatives with β-ketoesters or β-diketones under acidic conditions. The resulting pyrazole can then be further functionalized to introduce the cyclopropane ring and the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. Large-scale production often employs catalytic systems to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Common Reagents and Conditions:
Oxidation reactions often use reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction reactions may employ lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution reactions typically involve nucleophiles such as alkyl halides or amines, with suitable solvents and temperatures.
Major Products Formed:
Oxidation products include aldehydes, ketones, and carboxylic acids.
Reduction products can be alcohols, amines, and amides.
Substitution products may include various substituted pyrazoles and cyclopropanes.
Wissenschaftliche Forschungsanwendungen
1-(Trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: The compound is used in the development of new materials and catalysts, contributing to advancements in material science and industrial chemistry.
Wirkmechanismus
The mechanism by which 1-(trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact mechanism can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
1-(Trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is structurally similar to other pyrazole derivatives, such as 1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid. the presence of the trimethyl group on the pyrazole ring distinguishes it from its counterparts, providing unique chemical and biological properties. Other similar compounds include:
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
1-(1-propyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
1-(1-butyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
These compounds share the cyclopropane and pyrazole motifs but differ in the alkyl group attached to the pyrazole ring, leading to variations in their reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-(1,3,5-trimethylpyrazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-8(7(2)12(3)11-6)10(4-5-10)9(13)14/h4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
CTAROMQBFQBVKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)C2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




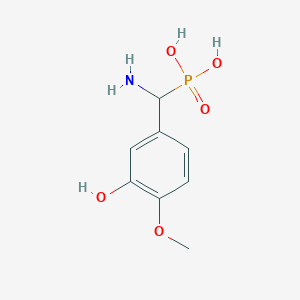
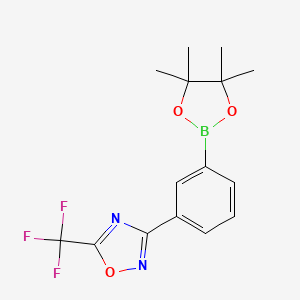
![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)
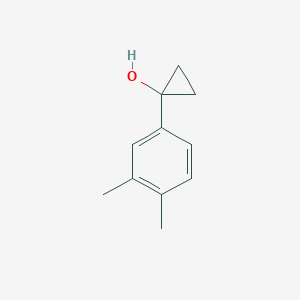
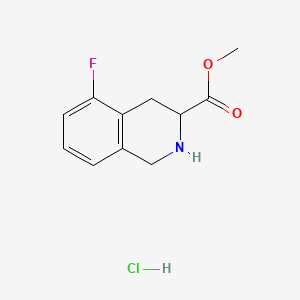
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
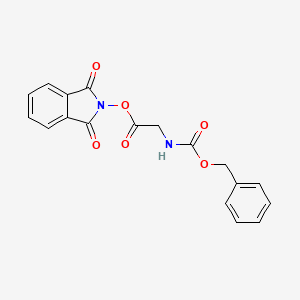
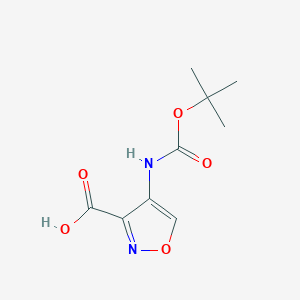
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
